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Compound of Interest
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Cat. No.: B585383

An In-depth Analysis of the First-in-Class Alkylating Histone Deacetylase Inhibitor (HDACIH)
Fusion Molecule

Abstract

EDO-S101, also known as Tinostamustine, is a novel, first-in-class small molecule that
represents a significant advancement in the field of oncology. It is a fusion molecule engineered
to combine the functionalities of two distinct and potent anticancer agents: the DNA alkylating
agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat (SAHA).[1][2]
This unique bifunctional design allows EDO-S101 to simultaneously induce DNA damage and
inhibit the cellular DNA repair machinery, leading to potent cytotoxic effects in various cancer
models.[3][4] This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, mechanism of action, and key experimental findings
related to EDO-S101, intended for researchers, scientists, and professionals in drug
development.

Chemical Structure and Physicochemical Properties

EDO-S101 is chemically identified as 5-[bis(2-chloroethyl)amino]-N-hydroxy-1-methyl-1H-
benzimidazole-2-heptanamide.[1] Its structure incorporates the core of bendamustine, an
alkylating agent, with a linker attached to a hydroxamic acid group, the pharmacophore
responsible for HDAC inhibition, derived from vorinostat.
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Table 1: Chemical and Physicochemical Properties of

EDO-S101

Property Value Reference(s)
7-[5-[bis(2-
chloroethyl)amino]-1-

IUPAC Name o [2]
methylbenzimidazol-2-yl]-N-
hydroxyheptanamide
Tinostamustine, EDO-S 101,

Synonyms [1]
EDO-S-101

CAS Number 1236199-60-2 [1]

Molecular Formula C19H28CI2N402 [1]

Molecular Weight 415.4 g/mol [1112]

Appearance Crystalline solid [5]
DMSO: 14 mg/mL (33.7 mM),

Solubility Ethanol: 2 mg/mL, Water: [6]
Insoluble
CN1C2=C(C=C(C=C2)N(CCcCI

SMILES )JCCCI)N=C1CCCCCCC(=O)N [1]

O

GISXTRIGVCKQBX-
InChl Key [1]
UHFFFAOYSA-N

Pharmacological Properties and Mechanism of
Action

EDO-S101's innovative design results in a dual mechanism of action that creates a powerful
synergistic antitumor effect.

DNA Alkylation
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The bendamustine moiety of EDO-S101 functions as an alkylating agent. It forms covalent
bonds with electron-rich nucleophilic groups in DNA, leading to the formation of DNA crosslinks
and double-strand breaks.[5][7] This damage disrupts DNA replication and transcription,
ultimately triggering apoptotic cell death.[8]

Histone Deacetylase (HDAC) Inhibition

The vorinostat-derived component of EDO-S101 is a potent pan-HDAC inhibitor, targeting both
class | and class Il HDAC enzymes.[6][9] HDACs play a crucial role in chromatin remodeling by
removing acetyl groups from histone proteins, leading to a more condensed chromatin
structure that restricts access for DNA repair proteins. By inhibiting HDACs, EDO-S101
promotes histone hyperacetylation, resulting in a more relaxed or "open” chromatin state.[4]
This not only enhances the accessibility of DNA to the alkylating effects of the bendamustine
moiety but also impairs the cell's ability to repair the induced DNA damage.[3][10]

Target ICs0 (NM) Reference(s)
HDAC1 9 [6]
HDAC2 9 [6]
HDAC3 25 [6]
HDAC6 6 [6]
HDACS 107 [6]
HDAC10 72 [6]

Synergistic Effects and Downstream Signaling

The concurrent actions of DNA alkylation and HDAC inhibition lead to a cascade of cellular
events that are highly cytotoxic to cancer cells.

e Enhanced DNA Damage and Impaired Repair: The HDACi-mediated chromatin relaxation
makes the DNA more vulnerable to alkylation, while simultaneously hindering the recruitment
of DNA repair proteins like RAD51 to the sites of damage.[4]
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e Cell Cycle Arrest: EDO-S101 has been shown to induce cell cycle arrest, particularly in the
G2-M phase, preventing cancer cells from progressing through cell division.[11]

« Induction of Apoptosis: The overwhelming DNA damage and cellular stress trigger the
intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of
PARP.[7]

o Unfolded Protein Response (UPR): EDO-S101 is a strong inducer of the unfolded protein
response (UPR) by activating key proteins such as IRE-1.[6][7] This leads to endoplasmic
reticulum (ER) stress, which can further contribute to apoptosis.

e Immunomodulatory Effects: EDO-S101 has been shown to upregulate the expression of
CD38 and NKG2D ligands (MICA and MICB) on myeloma cells, potentially enhancing the
efficacy of immunotherapies like the anti-CD38 monoclonal antibody daratumumab.[9][12]

Cellular Effects

EDO-S101

Click to download full resolution via product page
Fig. 1: Mechanism of Action of EDO-S101.

Preclinical and Clinical Findings
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EDO-S101 has demonstrated significant antitumor activity in a wide range of preclinical
models, including multiple myeloma, glioblastoma, and various solid tumors.

In Vitro Cytotoxicity

EDO-S101 exhibits potent cytotoxic effects against various cancer cell lines, including those
resistant to conventional chemotherapies.

Table 3: In Vitro Cytotoxicity of EDO-S101 in Multiple
Myeloma (MM) Cell Lines

Cell Line p53 Status Mel?halan ICs0 (UM) Reference(s)
Resistance

MM.1S wild Type Sensitive 16-4.8 [41[13]

MM.1R wild Type Resistant 1.6-4.8 [13]
RPMI-8226 Mutant Sensitive 1.6-4.8 [41[13]

U266 Mutant Sensitive 16-4.8 [41[13]
RPMI-LR5 Mutant Resistant 1.6-4.8 [13]

U266-LR7 Mutant Resistant 1.6-4.8 [13]

In Vivo Efficacy

In animal models, EDO-S101 has shown superior antitumor activity compared to its individual
components or standard-of-care agents. In a murine plasmacytoma model, EDO-S101
significantly delayed tumor growth and prolonged survival.[14] Furthermore, it has
demonstrated efficacy in models of glioblastoma, showing synergistic effects with radiotherapy.

[1]

Clinical Development

Based on its promising preclinical profile, EDO-S101 has advanced into clinical trials for
patients with advanced solid tumors and hematological malignancies.[15][16] A Phase 1/2
study (NCT03345485) has been initiated to evaluate the safety, pharmacokinetics, and efficacy
of tinostamustine in these patient populations.[15]
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Experimental Protocols Overview

The following provides a general overview of the methodologies employed in the preclinical
evaluation of EDO-S101. For detailed, step-by-step protocols, it is imperative to consult the
original research publications.

Cell Viability Assays

e Method: MTT or similar colorimetric assays are typically used.

o Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of EDO-
S101 concentrations for a specified duration (e.g., 48-72 hours). The viability is then
assessed by measuring the absorbance of the converted formazan product. ICso values are
calculated from the dose-response curves.[14]

Western Blotting

o Purpose: To analyze the expression and post-translational modifications of proteins involved
in DNA damage response, apoptosis, and HDAC inhibition.

o General Protocol: Cells are treated with EDO-S101, lysed, and protein concentrations are
determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a
membrane, and probed with primary antibodies against targets such as acetylated histones,
yH2AX (a marker of DNA double-strand breaks), and cleaved PARP.[4]

Homologous Recombination (HR) Functional Assay

o Method: A reporter-based assay is used to quantify the efficiency of HR-mediated DNA
repair.

e Procedure: Cell lines containing a GFP reporter cassette are transfected with an I-Scel
endonuclease-expressing plasmid to induce a specific double-strand break. The repair of this
break by HR reconstitutes a functional GFP gene. The percentage of GFP-positive cells is
measured by flow cytometry to determine HR efficiency in the presence or absence of EDO-
S101.[11]

Animal Models
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e Models: Subcutaneous xenograft models in immunodeficient mice (e.g., CB17-SCID) are
commonly used.[11] Orthotopic models have also been employed for diseases like

glioblastoma.[1]

o General Protocol: Tumor cells are implanted into the mice. Once tumors are established,
animals are randomized to receive vehicle control or EDO-S101 at a specified dose and

schedule. Tumor volume and overall survival are monitored.[11][14]

Preclinical Evaluation of EDO-S101
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Fig. 2. General Experimental Workflow.
Conclusion

EDO-S101 (Tinostamustine) is a promising, first-in-class anticancer agent with a unique dual
mechanism of action that combines DNA alkylation and histone deacetylase inhibition. Its
ability to simultaneously inflict DNA damage and suppress repair pathways provides a strong
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rationale for its continued development. Preclinical data have consistently demonstrated its
potent and broad-spectrum antitumor activity, both as a single agent and in combination with
other therapies. The ongoing clinical investigations will be crucial in defining the therapeutic
potential of EDO-S101 in patients with advanced cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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